molecular formula C5H12N2 B3003292 cis-Cyclopentane-1,2-diamine CAS No. 40535-45-3

cis-Cyclopentane-1,2-diamine

Cat. No.: B3003292
CAS No.: 40535-45-3
M. Wt: 100.165
InChI Key: MYJQGGALXPHWLV-SYDPRGILSA-N
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Description

cis-Cyclopentane-1,2-diamine: is an organic compound characterized by a cyclopentane ring with two amino groups attached to adjacent carbon atoms in a cis configuration

Scientific Research Applications

cis-Cyclopentane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Industry: this compound can be used in the production of polymers and other materials with specific properties.

Safety and Hazards

Cis-Cyclopentane-1,2-diamine is associated with several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of cis-Cyclopentane-1,2-diamine research are promising due to the recent development of novel and efficient synthetic approaches . These developments have stimulated renewed interest in this chiral motif for a broad range of applications .

Relevant Papers The relevant papers for this compound include a review on the second youth of the forgotten diamine and a paper on the bio-based synthesis of cyclopentane-1,3-diamine . These papers provide valuable insights into the synthesis, applications, and future directions of this compound research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-cyclopentane-1,2-diamine can be achieved through several methods. One notable method involves the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This reaction utilizes a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid, with triethylamine as an additive . The reaction conditions are optimized to achieve high diastereoselectivity, resulting in the formation of this compound derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-Cyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclopentane-1,2-diamine with different stereochemistry.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N-substituted cyclopentane-1,2-diamine derivatives.

Mechanism of Action

The mechanism by which cis-cyclopentane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

cis-Cyclopentane-1,2-diamine can be compared with other similar compounds, such as trans-cyclopentane-1,2-diamine and cis-cyclohexane-1,2-diamine. The cis configuration of the amino groups in this compound imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules. In contrast, trans-cyclopentane-1,2-diamine has the amino groups on opposite sides of the ring, leading to different chemical behavior .

List of Similar Compounds

  • trans-Cyclopentane-1,2-diamine
  • cis-Cyclohexane-1,2-diamine
  • trans-Cyclohexane-1,2-diamine

These compounds share structural similarities but differ in their stereochemistry and ring size, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

(1S,2R)-cyclopentane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGGALXPHWLV-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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